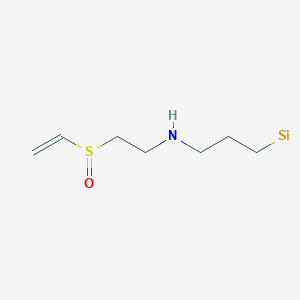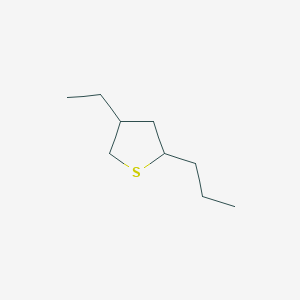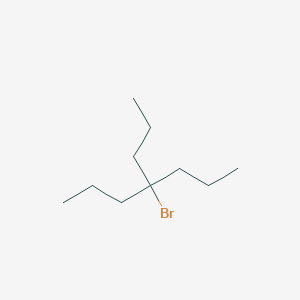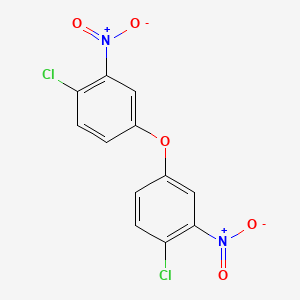
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound is characterized by the presence of a chloropropyl group and a methyl group attached to the oxirane ring, making it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of (2S,3S)-3-chloropropene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the epoxidation process.
化学反応の分析
Types of Reactions
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition reactions: The epoxide ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include hydroxide ions, alkoxides, and amines.
Oxidizing agents: Agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield ring-opened products with the nucleophile attached to one of the carbon atoms of the former epoxide ring.
科学的研究の応用
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (2S,3S)-2-(3-Chloropropyl)-3-methyloxirane involves its reactivity as an epoxide. The strained ring structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reacting species.
類似化合物との比較
Similar Compounds
(2R,3R)-2-(3-Chloropropyl)-3-methyloxirane: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
(2S,3S)-2-(3-Bromopropyl)-3-methyloxirane: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity.
(2S,3S)-2-(3-Chloropropyl)-3-ethyloxirane: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-2-(3-Chloropropyl)-3-methyloxirane is unique due to its specific stereochemistry and the presence of both a chloropropyl and a methyl group. These features influence its reactivity and make it a valuable compound for various chemical and industrial applications.
特性
CAS番号 |
62614-73-7 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC名 |
(2S,3S)-2-(3-chloropropyl)-3-methyloxirane |
InChI |
InChI=1S/C6H11ClO/c1-5-6(8-5)3-2-4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
InChIキー |
SUGPFSQLEHQIPK-WDSKDSINSA-N |
異性体SMILES |
C[C@H]1[C@@H](O1)CCCCl |
正規SMILES |
CC1C(O1)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)

![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)



![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
